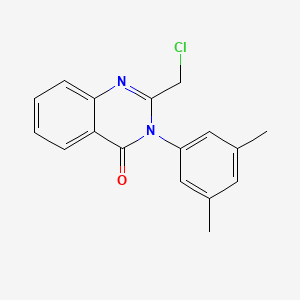

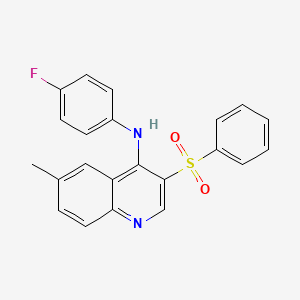

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone (CMPD-1) is a synthetic quinazolinone compound that has been studied for its scientific research applications. It has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. This introduction will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Synthesis and Application in Ligand Development

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is utilized in the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, demonstrating its importance in the development of ligands for catalytic applications. The synthesis involves coupling N-acetylanthranilic acid with phosphinoanilines, showcasing its versatility in organic synthesis (Dai, Wong, & Virgil, 1998).

Lithiation and Derivative Formation

Research highlights the double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, a close relative, allowing for the synthesis of various electrophilically substituted derivatives. This process underlines the chemical's potential in creating a wide array of substituted quinazolinones, expanding its utility in medicinal chemistry and drug development (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

Kinetic Studies

The reaction kinetics of 2-chloromethyl-3-hydroxy-4(3H)quinazolinone with nucleophiles have been studied, providing insight into the synthesis routes and mechanisms of forming methyl quinazolinones and dimers. These kinetic studies are crucial for understanding the chemical reactivity and optimizing synthesis processes for pharmaceutical applications (Fernández, Schapira, & Lamdan, 1980).

Anticancer Activity and Novel Anticancer Agents

Further research has led to the development of novel anticancer agents with 4-anilinoquinazoline scaffolds, using 2-chloromethyl-4(3H)-quinazolinones as key intermediates. This signifies the compound's critical role in synthesizing new drugs with potential anticancer properties, highlighting its contribution to advancing cancer therapy (Li et al., 2010).

Antimicrobial Evaluation

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, indicating the structure's application in developing new antimicrobial agents. This research is pivotal in addressing the growing concern of microbial resistance against current treatments, showcasing the compound's relevance in discovering novel antimicrobial solutions (Kapoor, Nabi, Gupta, & Gupta, 2017).

Propiedades

IUPAC Name |

2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARPXKXAUAAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2893250.png)

![2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide](/img/structure/B2893255.png)

![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B2893258.png)

![tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate](/img/structure/B2893261.png)

![2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride](/img/structure/B2893264.png)